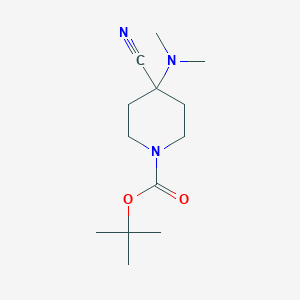
Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate
Cat. No. B3029981
Key on ui cas rn:
849928-27-4
M. Wt: 253.34
InChI Key: COVRYKGBHLVHIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08492559B2
Procedure details


500 ml (10 eq.) dimethylamine solution and 109.9 g (5 eq.) dimethylamine hydrochloride were added to a solution of 50 g (1 eq.) tert-butyloxycarbonyl-4-oxopiperidine in 100 ml methanol and the mixture was cooled to 5° C. 5 ml (0.1 eq.) hydrochloric acid were then added dropwise to the reaction mixture over a period of 10 min and the mixture was stirred for 60 min at room temperature. 48.9 g (3 eq.) potassium cyanide were added in portions to this reaction mixture and the mixture was stirred for 24 h at room temperature. The reaction course was monitored by thin-layer chromatography (50% EtOAc/hexane). Once the conversion was complete, 150 ml water were added to the reaction mixture and it was extracted 3 times with 100 ml ethyl acetate. The combined organic phases were dried with Na2SO4. Following removal of the solvent under reduced pressure, crude product was obtained which was recrystallized out of hexane. 57 g (90%) of product were obtained in the form of a colorless solid.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][CH3:3].Cl.[CH3:5][NH:6]C.[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][C:18](=O)[CH2:17][CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9].Cl.[C-]#N.[K+]>CO.O.CCOC(C)=O.CCCCCC>[C:8]([O:12][C:13]([N:15]1[CH2:20][CH2:19][C:18]([C:5]#[N:6])([N:2]([CH3:3])[CH3:1])[CH2:17][CH2:16]1)=[O:14])([CH3:11])([CH3:10])[CH3:9] |f:1.2,5.6,9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
|
Name
|
|
|
Quantity
|
109.9 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNC
|
|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
48.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
EtOAc hexane
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C.CCCCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
5 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred for 60 min at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 24 h at room temperature
|
|
Duration
|
24 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
was extracted 3 times with 100 ml ethyl acetate
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried with Na2SO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of the solvent under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
crude product was obtained which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized out of hexane
|
Outcomes


Product
Details
Reaction Time |
60 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)(N(C)C)C#N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 57 g | |
| YIELD: PERCENTYIELD | 90% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

